Yangonin

描述

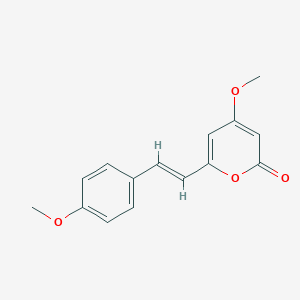

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHIYUYCSMZCCC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034102 | |

| Record name | Yangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Yangonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

500-62-9 | |

| Record name | Yangonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yangonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yangonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 500-62-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YANGONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R970U49V3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Yangonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | Yangonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Yangonin on CB1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yangonin, a major kavalactone derived from the kava (B3030397) plant (Piper methysticum), has been identified as a selective ligand for the cannabinoid type 1 (CB1) receptor. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action at the CB1 receptor, intended for a scientific audience engaged in pharmacology and drug development. It consolidates quantitative data on its binding affinity, details the experimental methodologies for assessing its interaction with the CB1 receptor, and elucidates the putative downstream signaling cascades.

Introduction

The endocannabinoid system, a ubiquitous lipid signaling network, plays a crucial role in regulating a myriad of physiological processes. The CB1 receptor, a key component of this system, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation modulates neurotransmitter release, influencing pain perception, appetite, mood, and memory. This compound is one of the six major kavalactones found in the kava plant and has been shown to interact with the CB1 receptor, contributing to the anxiolytic and psychoactive effects of kava preparations.[1][2] Understanding the precise mechanism of action of this compound at the CB1 receptor is paramount for evaluating its therapeutic potential and for the development of novel cannabinoid-based therapeutics.

Quantitative Data on this compound-CB1 Receptor Interaction

The interaction of this compound with cannabinoid receptors has been quantified through radioligand displacement assays, revealing its selectivity for the CB1 receptor over the CB2 receptor.

| Compound | Receptor | Binding Affinity (Kᵢ) | Reference |

| This compound | Human CB1 | 0.72 µM | [3] |

| This compound | Human CB2 | > 10 µM | [3] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Radioligand Displacement Assay for CB1 Receptor Binding Affinity

This protocol outlines the methodology used to determine the binding affinity (Kᵢ) of this compound for the human CB1 receptor.

Objective: To quantify the affinity of this compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes from Human Embryonic Kidney (HEK-293) cells recombinantly expressing the human CB1 receptor.[3]

-

Radioligand: [³H]CP-55,940, a potent synthetic cannabinoid agonist.[1]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., WIN 55,212-2).[1]

-

Assay Buffer: Typically a Tris-based buffer containing BSA and protease inhibitors.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the HEK-293 cell membranes expressing the human CB1 receptor on ice.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand ([³H]CP-55,940), and varying concentrations of the test compound (this compound).

-

Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of a non-radiolabeled CB1 ligand is added.

-

Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to allow the binding to reach equilibrium.[1]

-

Termination of Reaction: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays for CB1 Receptor Agonism

While specific functional data for this compound is limited, the following are standard protocols to assess the agonistic activity of compounds at the CB1 receptor.

This assay measures the activation of G proteins coupled to the CB1 receptor.

Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G proteins. The amount of bound [³⁵S]GTPγS is proportional to the extent of receptor activation.

Brief Protocol:

-

Incubate cell membranes expressing the CB1 receptor with varying concentrations of the test compound (this compound) in the presence of GDP and [³⁵S]GTPγS.

-

Separate the bound from unbound [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Analyze the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) of the compound.

This assay measures the downstream effect of CB1 receptor activation on adenylyl cyclase activity.

Principle: The CB1 receptor is primarily coupled to the inhibitory G protein, Gᵢ/ₒ. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Brief Protocol:

-

Culture cells expressing the CB1 receptor.

-

Pre-treat the cells with forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production.

-

Add varying concentrations of the test compound (this compound).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Analyze the data to determine the IC₅₀ (concentration for 50% inhibition of stimulated cAMP levels).

Signaling Pathways

The precise downstream signaling pathways activated by this compound at the CB1 receptor have not been extensively elucidated. However, based on its agonistic activity and the known signaling of the CB1 receptor, the following pathways are putatively modulated.

G Protein Coupling and Downstream Effectors

As a CB1 receptor agonist, this compound is expected to activate the Gᵢ/ₒ family of G proteins. This activation leads to the dissociation of the Gαᵢ/ₒ and Gβγ subunits, which then modulate the activity of various downstream effector proteins. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels and subsequently decreased protein kinase A (PKA) activity.

Putative CB1 receptor signaling cascade initiated by this compound.

Binding Site: Orthosteric vs. Allosteric Modulation

A critical aspect of a ligand's mechanism of action is its binding site on the receptor. Orthosteric ligands bind to the same site as the endogenous ligand, while allosteric modulators bind to a topographically distinct site, thereby altering the receptor's conformation and its response to orthosteric ligands.

Current literature suggests that this compound acts as a direct agonist at the CB1 receptor.[2] While not definitively proven through structural studies, this implies that this compound likely binds to the orthosteric pocket of the CB1 receptor, the same site recognized by the endogenous cannabinoid, anandamide. There is currently no evidence to suggest that this compound acts as an allosteric modulator.

Orthosteric vs. Allosteric binding sites on the CB1 receptor.

Experimental Workflow Visualization

The following diagram outlines the key steps in the radioligand displacement assay used to determine the binding affinity of this compound for the CB1 receptor.

Workflow for the CB1 receptor radioligand displacement assay.

Conclusion

This compound demonstrates selective, sub-micromolar binding affinity for the human CB1 receptor and is characterized as a receptor agonist. While detailed functional and structural data remain to be fully elucidated, its interaction with the CB1 receptor likely underlies some of the known physiological effects of kava. The provided experimental frameworks serve as a foundation for further investigation into the precise molecular interactions and downstream consequences of this compound's activity at the CB1 receptor. Future research should focus on obtaining high-resolution structural data of the this compound-CB1 complex and a comprehensive characterization of its functional profile, including potential for biased agonism. Such studies will be invaluable for the rational design of novel therapeutics targeting the endocannabinoid system.

References

The Biosynthetic Pathway of Yangonin in Piper methysticum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of yangonin, a prominent kavalactone found in Piper methysticum (kava). Kavalactones are a class of psychoactive polyketide lactones recognized for their anxiolytic, sedative, and analgesic properties, making them of significant interest to the pharmaceutical and natural products industries.[1][2] this compound, specifically, is a key component contributing to the pharmacological profile of kava (B3030397) extracts.[3][4] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at heterologous production and for the development of novel therapeutics.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and culminates in kavalactone-specific modifications. The pathway can be divided into two main stages: the formation of the precursor p-coumaroyl-CoA, and the subsequent synthesis and modification of the styrylpyrone backbone.

Stage 1: Phenylpropanoid Pathway and Formation of p-Coumaroyl-CoA

The initial steps of this compound biosynthesis are shared with the general phenylpropanoid pathway, a well-conserved metabolic route in plants for the production of a wide array of secondary metabolites.[5]

-

L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of the amino acid L-phenylalanine to produce trans-cinnamic acid.

-

trans-Cinnamic Acid to p-Coumaric Acid: Next, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.

-

p-Coumaric Acid to p-Coumaroyl-CoA: Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA. This molecule serves as the primary building block for the styrylpyrone scaffold.[5]

Stage 2: Kavalactone-Specific Pathway

The key enzymes that define the kavalactone biosynthetic network were elucidated through multi-omics-guided approaches, leading to the identification of specialized enzymes in Piper methysticum.[1][2]

-

Formation of the Styrylpyrone Scaffold: The first committed step in kavalactone biosynthesis is the formation of the characteristic styrylpyrone backbone. This reaction is catalyzed by Styrylpyrone Synthase (SPS) , a type III polyketide synthase. In P. methysticum, two paralogous enzymes, PmSPS1 and PmSPS2 , have been identified. These enzymes have evolved from an ancestral chalcone (B49325) synthase (CHS) to catalyze the condensation of one molecule of p-coumaroyl-CoA with two molecules of malonyl-CoA, followed by a lactonization event to form the styrylpyrone, bisnorthis compound (B577666).[1][3]

-

O-Methylation to this compound: The final step in this compound biosynthesis involves the methylation of the hydroxyl groups on the bisnorthis compound scaffold. This is carried out by O-methyltransferases (OMTs) . The enzyme PmKOMT1 has been shown to catalyze the methylation at both the C4 and C12 positions of the styrylpyrone precursor to produce this compound.[3]

Figure 1: The biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

A comprehensive understanding of a biosynthetic pathway requires quantitative data on the kinetics of the enzymes involved. This data is essential for building predictive metabolic models and for guiding synthetic biology efforts. However, detailed kinetic parameters for the key enzymes in the this compound biosynthetic pathway from Piper methysticum are not yet available in the published literature. This represents a significant knowledge gap and an area ripe for future investigation.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Km | Vmax | kcat | Reference |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic Acid | N/A | N/A | N/A | [5] |

| Cinnamate-4-Hydroxylase | C4H | trans-Cinnamic Acid | p-Coumaric Acid | N/A | N/A | N/A | [5] |

| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric Acid, CoA, ATP | p-Coumaroyl-CoA | N/A | N/A | N/A | [5] |

| Styrylpyrone Synthase 1/2 | PmSPS1/2 | p-Coumaroyl-CoA, Malonyl-CoA | Bisnorthis compound | N/A | N/A | N/A | [1][3] |

| Kava O-Methyltransferase 1 | PmKOMT1 | Bisnorthis compound, S-Adenosyl methionine | This compound | N/A | N/A | N/A | [3] |

*N/A: Not available in the current literature for Piper methysticum enzymes.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of transcriptomics, heterologous expression, and in vitro enzyme assays. Below are detailed methodologies for the key experiments.

Heterologous Expression of Biosynthetic Enzymes in Nicotiana benthamiana

Transient expression in N. benthamiana is a rapid method for in vivo functional characterization of biosynthetic enzymes.[3]

-

Vector Construction:

-

Synthesize the codon-optimized coding sequences of the candidate genes (e.g., PmSPS1, PmKOMT1) and clone them into a suitable plant expression vector (e.g., pEAQ-HT-DEST1).

-

-

Transformation of Agrobacterium tumefaciens:

-

Transform the expression vectors into a competent A. tumefaciens strain (e.g., GV3101) by electroporation.

-

Select for positive transformants on LB agar (B569324) plates containing appropriate antibiotics.

-

-

Agroinfiltration:

-

Grow a single colony of transformed A. tumefaciens in liquid LB medium with antibiotics at 28°C overnight.

-

Pellet the cells by centrifugation and resuspend them in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0.

-

For co-expression of multiple enzymes, mix the bacterial suspensions in equal ratios.

-

Infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

-

-

Metabolite Extraction and Analysis:

-

After 4-5 days of incubation, harvest the infiltrated leaf tissue.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract metabolites with a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

Analyze the extracts by LC-MS to detect the production of this compound and its intermediates.[3]

-

In Vitro Enzyme Assay for Styrylpyrone Synthase (PmSPS)

This assay is used to confirm the function and substrate specificity of the purified SPS enzyme.

-

Protein Expression and Purification:

-

Express the PmSPS enzyme as a tagged protein (e.g., His-tag) in E. coli.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

50 mM potassium phosphate (B84403) buffer (pH 7.5)

-

100 µM p-coumaroyl-CoA (substrate)

-

200 µM malonyl-CoA (extender unit)

-

1-5 µg of purified PmSPS enzyme

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

-

Separate the organic phase, evaporate to dryness, and resuspend the residue in methanol.

-

Analyze the product by LC-MS, comparing the retention time and mass spectrum to an authentic standard of bisnorthis compound.

-

In Vitro Enzyme Assay for O-Methyltransferase (PmKOMT)

This assay determines the ability of the OMT enzyme to methylate the styrylpyrone scaffold.

-

Protein Expression and Purification:

-

Express and purify the recombinant PmKOMT enzyme as described for PmSPS.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

50 µM bisnorthis compound (substrate)

-

200 µM S-adenosyl methionine (SAM) (methyl donor)

-

1-5 µg of purified PmKOMT enzyme

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

Product Extraction and Analysis:

-

Extract the reaction products with ethyl acetate as described for the SPS assay.

-

Analyze the products by LC-MS to detect the formation of this compound, identified by its characteristic mass-to-charge ratio (m/z 259.096 for [M+H]⁺).[3]

-

LC-MS Analysis of Kavalactones

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for the separation, identification, and quantification of kavalactones.

-

Sample Preparation:

-

Extract plant material or in vitro reaction products as described in the previous protocols.

-

Centrifuge the extracts to pellet any debris and transfer the supernatant to an HPLC vial.

-

-

Chromatographic Separation:

-

Use a C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18).

-

Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

A typical gradient might be: 5-95% B over 10-20 minutes.

-

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

For identification, perform full scan analysis to obtain the mass-to-charge ratio of the parent ions.

-

For quantification and confirmation, use tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, monitoring for specific parent-fragment ion transitions for this compound and other kavalactones.

-

Figure 2: A general experimental workflow for the elucidation of a plant biosynthetic pathway.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Piper methysticum has been largely elucidated, revealing a specialized branch of the phenylpropanoid pathway involving unique styrylpyrone synthases and O-methyltransferases.[1][2] The identification of the genes encoding these enzymes opens the door for the heterologous production of this compound and other kavalactones in microbial or plant chassis, which could provide a sustainable and controlled source of these valuable compounds.

However, a significant gap remains in the biochemical characterization of the pathway enzymes. The lack of quantitative kinetic data for PmSPS and PmKOMT1 hinders the development of accurate metabolic models and makes rational engineering of the pathway challenging. Future research should focus on the detailed kinetic analysis of these enzymes to determine their substrate affinities, catalytic efficiencies, and potential inhibition by downstream metabolites. This knowledge will be invaluable for optimizing yields in heterologous systems and for the targeted synthesis of novel kavalactone analogs with improved therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. The biosynthetic origin of psychoactive kavalactones in kava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnorthis compound Produced in Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Yangonin's Role in the Endocannabinoid System: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Yangonin, a prominent kavalactone derived from the kava (B3030397) plant (Piper methysticum), has been identified as a novel ligand for the cannabinoid type 1 (CB1) receptor.[1][2][3][4] This technical guide provides a comprehensive analysis of this compound's interaction with the endocannabinoid system (ECS), synthesizing available quantitative data on its receptor binding affinity and effects on metabolic enzymes. Detailed experimental protocols for key assays are provided, and crucial signaling pathways and experimental workflows are visualized. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound and its derivatives as modulators of the ECS.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system is a ubiquitous lipid signaling network crucial for regulating numerous physiological processes. Its primary components include the G protein-coupled cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation, notably fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[2]

This compound (4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethen-1-yl]-2H-pyran-2-one) is one of the six major kavalactones found in the kava plant.[1] While kava has been traditionally used for its anxiolytic and sedative properties, recent research has unveiled a more specific mechanism of action for this compound, demonstrating its direct interaction with the ECS.[2][3] Specifically, this compound acts as a selective agonist at the CB1 receptor, suggesting that the ECS may play a significant role in the psychopharmacological effects of kava.[1][5]

Quantitative Data: Receptor Binding and Enzyme Inhibition

The interaction of this compound with core components of the endocannabinoid system has been quantified through various in vitro assays. The data highlights a selective affinity for the CB1 receptor with negligible impact on the primary endocannabinoid-degrading enzymes.

Table 1: Cannabinoid Receptor Binding Affinity of this compound

| Compound | Receptor | Binding Affinity (Kᵢ) | Selectivity |

| This compound | Human CB1 | 0.72 µM[1][2][3][4][6][7] | ~14-fold selective for CB1 |

| This compound | Human CB2 | > 10 µM[1][2][3][4][6] |

Table 2: Enzymatic Inhibition Profile of this compound

| Compound | Enzyme Target | Inhibitory Activity (IC₅₀) | Effect |

| This compound | Fatty Acid Amide Hydrolase (FAAH) | > 10 µM[2][3] | Weak to negligible inhibition |

| This compound | Monoacylglycerol Lipase (MAGL) | > 10 µM[2][3] | Weak to negligible inhibition |

Signaling Pathways and Logical Relationships

This compound's primary mechanism of action within the endocannabinoid system is the direct agonism of the CB1 receptor. The logical flow from receptor binding to downstream cellular effects is a critical aspect of its pharmacological profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Kavalactones and the endocannabinoid system: the plant-derived this compound is a novel CB₁ receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cimasci.com [cimasci.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide on the Neuroprotective Effects of Yangonin Against Amyloid-Beta

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease, a progressive neurodegenerative disorder, is pathologically characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which trigger a cascade of events including oxidative stress and neuronal cell death. Yangonin, a kavalactone derived from the kava (B3030397) plant (Piper methysticum), has emerged as a promising neuroprotective agent against Aβ-induced toxicity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neuroprotective effects, focusing on the activation of the Nrf2 antioxidant pathway via ERK1/2 signaling. Additionally, it explores other potential mechanisms, including the inhibition of COX-2 and interaction with the cannabinoid 1 (CB1) receptor. This document is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways to aid in future research and drug development endeavors.

Core Mechanism of Action: ERK1/2-Dependent Nrf2 Activation

The primary neuroprotective mechanism of this compound against Aβ-induced neurotoxicity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This activation is mediated through the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2).

Signaling Pathway

Amyloid-beta exposure leads to cellular stress and the generation of reactive oxygen species (ROS), contributing to neuronal damage. This compound acts upstream to counteract these effects. It stimulates the phosphorylation and activation of ERK1/2. Activated p-ERK1/2 then facilitates the translocation of Nrf2 from the cytoplasm to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This upregulation of the cellular defense system ultimately enhances neuronal survival in the presence of Aβ.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on cell viability and protein expression in the context of Aβ-induced toxicity. The primary data is derived from studies on rat pheochromocytoma (PC-12) and rat glioma (C6) cell lines.[1]

Table 1: Effect of this compound on Cell Viability in the Presence of Amyloid-Beta (1-42)

| Cell Line | This compound Concentration (µM) | Pre-treatment Time (h) | Aβ (1-42) Concentration (µM) | Incubation Time (h) | Increase in Cell Viability (%) |

| PC-12 | 50 | 16 | 10 | 24 | ~25% |

| C6 | 50 | 16 | 10 | 24 | ~20% |

Table 2: Effect of this compound on Protein Expression and Activation

| Cell Line | This compound Concentration (µM) | Treatment Time | Protein | Change in Expression/Activation |

| PC-12 | 50 | 4h | p-ERK1/2 | Significant Increase |

| PC-12 | 50 | 8h | Nrf2 (nuclear) | Significant Increase |

| C6 | 50 | 4h | p-ERK1/2 | Significant Increase |

| C6 | 50 | 8h | Nrf2 (nuclear) | Significant Increase |

Other Potential Neuroprotective Mechanisms

Beyond the primary Nrf2 pathway, this compound may exert its neuroprotective effects through other molecular targets.

Inhibition of Cyclooxygenase-2 (COX-2)

This compound has been identified as an inhibitor of COX-2, an enzyme involved in inflammatory pathways that are often upregulated in Alzheimer's disease.

Table 3: COX-2 Inhibitory Activity of this compound

| Compound | Concentration (µM) | Percent Inhibition of COX-2 |

| This compound | 387 | 34% |

Cannabinoid 1 (CB1) Receptor Agonism

This compound has been shown to be a selective agonist for the CB1 receptor, which is implicated in neuronal function and survival.

Table 4: Binding Affinity of this compound for Cannabinoid Receptors

| Receptor | Binding Affinity (Ki) (µM) |

| Human CB1 | 0.72 |

| Human CB2 | > 10 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of this compound's neuroprotective effects against amyloid-beta.

Cell Culture and Treatment

-

Cell Lines:

-

PC-12 cells (rat pheochromocytoma)

-

C6 cells (rat glioma)

-

-

Culture Conditions:

-

PC-12 cells are maintained in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation, cells are treated with 50 ng/ml Nerve Growth Factor (NGF) for 72 hours.

-

C6 cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

-

Amyloid-Beta Preparation:

-

Aβ (1-42) peptide is dissolved in sterile water to a stock concentration of 1 mM and incubated at 37°C for 72 hours to induce aggregation.

-

-

This compound Treatment:

-

This compound is dissolved in DMSO to create a stock solution. Cells are pre-treated with the desired concentration of this compound for 16 hours before exposure to Aβ.

-

Cell Viability Assays

-

MTT Assay:

-

After treatment, cells in 96-well plates are incubated with 0.5 mg/ml MTT solution for 4 hours at 37°C.

-

The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.

-

Absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.

-

-

LDH Cytotoxicity Assay:

-

After treatment, the culture supernatant is collected.

-

Lactate dehydrogenase (LDH) activity in the supernatant is measured using a commercially available kit according to the manufacturer's instructions.

-

Cytotoxicity is calculated as the percentage of LDH release compared to control cells lysed with Triton X-100.

-

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

Membranes are blocked with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-Nrf2, anti-Lamin B) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Protein bands are visualized using an ECL detection system. Densitometry analysis is performed to quantify protein expression levels.

ARE-Luciferase Reporter Assay

-

Transfection: Cells are transiently co-transfected with a pARE-Luc reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, cells are treated with this compound for the desired time.

-

Luciferase Activity Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

Conclusion and Future Directions

The evidence strongly supports the neuroprotective role of this compound against amyloid-beta-induced neurotoxicity, primarily through the activation of the ERK1/2-Nrf2 antioxidant pathway. Its additional activities as a COX-2 inhibitor and a CB1 receptor agonist suggest a multi-target therapeutic potential for Alzheimer's disease. Future research should focus on in vivo studies using animal models of Alzheimer's disease to validate these in vitro findings and to assess the pharmacokinetic and safety profile of this compound. Furthermore, structure-activity relationship studies could lead to the development of more potent and selective derivatives for therapeutic applications. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic agent for neurodegenerative diseases.

References

A Technical Guide to the Natural Sources, Extraction, and Purification of Yangonin from Piper methysticum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piper methysticum, commonly known as kava (B3030397), is a plant native to the Pacific Islands, where a beverage derived from its roots has been used for centuries in social and ceremonial contexts.[1][2][3] The primary psychoactive and medicinal properties of kava are attributed to a class of compounds called kavalactones.[1][2] Six major kavalactones—kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxythis compound—account for approximately 96% of the plant's pharmacological activity, which includes anxiolytic, sedative, and muscle-relaxant effects.[1][4]

This compound (C₁₅H₁₄O₄), a distinct kavalactone, has garnered significant scientific interest due to its unique mechanisms of action, which differentiate it from other major kavalactones.[5] Notably, it functions as a selective agonist at the cannabinoid type 1 (CB1) receptor and modulates GABA-A receptor activity.[6][7] This dual activity makes it a compelling molecule for neurological research and drug development. The isolation of pure this compound is essential for accurate pharmacological studies and the development of novel therapeutics.[1]

This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its extraction and purification from kava root, and a summary of its known signaling pathways.

Natural Sources and Quantitative Data

This compound is found primarily in the roots and rhizomes of the kava plant.[5][8] The concentration of individual kavalactones, including this compound, varies significantly depending on the specific cultivar, the age of the plant, and the part of the root system being analyzed (e.g., lateral roots vs. rhizome).[8][9] Noble kava varieties are generally preferred for beverage and supplement production due to their more favorable kavalactone profiles, which are associated with desirable relaxing effects and a lower incidence of side effects like nausea.[9]

The quantitative data below, synthesized from multiple studies, illustrates the typical yields of this compound and total kavalactones from different kava sources and extraction methodologies.

Table 1: this compound and Total Kavalactone Content in Piper methysticum

| Plant Material/Cultivar | Component Measured | Content (% w/w or mg/g Dry Weight) | Analytical Method | Reference |

|---|---|---|---|---|

| P. methysticum Root | This compound | 2.09 mg/g | GC-MS | [10][11][12] |

| Fijian Kava Cultivars (Roots) | Total Kavalactones | 8.9 - 12.2 % | Not Specified | [9] |

| Fijian Kava Cultivars (Rhizomes) | Total Kavalactones | 3.9 - 6.5 % | Not Specified | [9] |

| Isa Variety (Rhizome) | Total Kavalactones (Acetone Extract) | ~110 mg/g | HPLC | [8] |

| Mahakea Variety (Root) | Total Kavalactones (Ethanol Extract) | ~125 mg/g | HPLC |[8] |

Extraction Methodologies

The extraction of this compound from kava root can be achieved through conventional solvent-based methods or more advanced techniques like supercritical fluid extraction (SFE). The choice of method impacts yield, purity, and the presence of residual solvents.

Conventional Solvent Extraction

Organic solvents are widely used to efficiently extract kavalactones from dried kava root powder. Solvents such as acetone (B3395972) and ethanol (B145695) demonstrate high extraction efficiency, while less polar solvents like hexane (B92381) are significantly less effective.[8]

Table 2: Comparison of Kavalactone Extraction Efficiency by Solvent

| Solvent | Relative Extraction Efficiency | Notes | Reference |

|---|---|---|---|

| Ethanol | Highest | Often preferred for its high yield and suitability for consumable products. | [8] |

| Acetone | High | Comparable to ethanol and methanol; effective for lab-scale extraction. | [8][13] |

| Methanol | High | High efficiency, but its toxicity limits use for human consumption products. | [8] |

| Ethyl Acetate (B1210297) | Moderate to High | Effective solvent for kavalactones. | [8][10] |

| Hexane | Low | Inefficient at extracting the target polar kavalactones. |[8][10] |

Experimental Protocol: Acetone-Based Extraction

This protocol is adapted from established laboratory methods for isolating a crude kavalactone mixture rich in this compound.[1][10]

-

Preparation: Weigh 100 g of finely powdered, dried kava root and place it into a 1 L Erlenmeyer flask.[1][10]

-

Initial Extraction: Add 500 mL of acetone to the flask.[1][10]

-

Sonication & Maceration: Seal the flask and place it in an ultrasonic bath for 30-60 minutes at room temperature to increase extraction efficiency by disrupting cell walls.[1][10] Following sonication, stir the mixture for an additional 2 to 24 hours using a magnetic stirrer.[1][10]

-

Filtration: Filter the mixture through a Buchner funnel fitted with Whatman No. 1 filter paper to separate the acetone extract from the solid plant material.[1][10]

-

Re-extraction: Return the solid residue to the flask and add an additional 300 mL of acetone.[1][14] Stir for 1 hour to recover the remaining kavalactones. Filter and combine this filtrate with the first extract.

-

Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 45°C to prevent thermal degradation of the kavalactones.[1][10]

-

Drying: The resulting product is a thick, resinous crude extract. Dry this extract completely in a vacuum oven at 40°C to remove all residual acetone.[10] The dried crude extract can be stored at -20°C for future purification.[10]

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (SFE-CO₂) is a superior green technology for producing high-purity kavalactone extracts.[4] This method utilizes non-toxic, non-flammable CO₂ at a supercritical state, where it possesses properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[15] The primary advantage is the production of a clean extract completely free of solvent residues, as the CO₂ is simply returned to a gaseous state post-extraction.[4]

Experimental Protocol: Supercritical CO₂ Extraction

This protocol is based on principles and parameters described in scientific literature and patents.[2][14]

-

Preparation: Place finely ground kava root powder into the extraction kettle of an SFE system.

-

Extraction Parameters:

-

Temperature: 30–50°C[2]

-

Pressure: 15–25 MPa (approx. 2175–3625 psi)[2]

-

Solvent: Liquid CO₂. Studies show that pure CO₂ can extract kavalactones with over 90% efficiency compared to conventional solvents.[14]

-

Co-solvent (Optional): A 60-99% ethanol solution can be used as an entrainer or co-solvent to potentially modify selectivity, though it may not significantly increase overall yield.[2][14]

-

-

Extraction: Introduce liquid CO₂ into the extraction vessel, where it becomes supercritical under the set temperature and pressure, and pass it through the kava root material.

-

Separation: Route the CO₂-extract mixture to a separator vessel set at a lower pressure (5–10 MPa) and higher temperature (50–60°C).[2] This change in conditions reduces the solvating power of the CO₂, causing the kavalactones to precipitate out.

-

Collection: The crude kavalactone extract is collected from the separator. The CO₂ can be recompressed and recycled in a closed-loop system.

Purification of this compound

The crude extract obtained from either solvent or SFE methods contains a mixture of all six major kavalactones and other plant constituents.[1] Silica (B1680970) gel column chromatography is a robust and widely used method to isolate individual compounds like this compound from this mixture.[1]

Experimental Protocol: Silica Gel Column Chromatography

This protocol outlines the separation of this compound from a crude kavalactone extract.[1][10]

-

Column Packing: Prepare a slurry of silica gel (70-230 mesh) in 100% hexane.[1] Pour the slurry into a glass chromatography column and allow it to pack under gravity, draining the excess hexane until the solvent level is just above the silica surface.

-

Sample Loading: Dissolve approximately 5 g of the crude kava extract in a minimal volume of a 1:1 hexane:ethyl acetate mixture.[1][10] Add a small amount of silica gel to this solution and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully load this sample-adsorbed silica onto the top of the packed column.[1][10]

-

Elution: Elute the column with a solvent gradient of increasing polarity. Start with a non-polar solvent (hexane) to elute non-polar compounds and gradually increase the proportion of a more polar solvent (ethyl acetate) to elute the kavalactones, which have varying polarities. A suggested gradient is as follows:[1]

-

100% Hexane

-

95:5 Hexane:Ethyl Acetate

-

90:10 Hexane:Ethyl Acetate

-

80:20 Hexane:Ethyl Acetate

-

70:30 Hexane:Ethyl Acetate

-

50:50 Hexane:Ethyl Acetate

-

100% Ethyl Acetate

-

-

Fraction Collection: Collect the eluate in small fractions (e.g., 20 mL).[1]

-

Monitoring: Monitor the separation by spotting the collected fractions onto Thin Layer Chromatography (TLC) plates.[1][10] Develop the TLC plates in a 7:3 hexane:ethyl acetate system and visualize the spots under UV light (254 nm).[1]

-

Pooling and Concentration: Combine the fractions that show a single, prominent spot corresponding to the Rf value of a pure this compound standard.[1] Evaporate the solvent from these pooled fractions using a rotary evaporator to yield purified this compound, which appears as pale yellow crystals.[1][5]

-

Purity Confirmation: Confirm the identity and purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR).[1][5]

Visualization of Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

Pharmacological Activity and Signaling Pathways

This compound exerts its neuropharmacological effects through complex interactions with several key receptor systems in the central nervous system. Its primary targets are the cannabinoid and GABAergic systems.

Cannabinoid CB1 Receptor Agonism

A distinguishing feature of this compound among kavalactones is its activity within the endocannabinoid system.[5] It has been demonstrated to be a selective agonist for the cannabinoid CB1 receptor, with a binding affinity (Ki) of 0.72 µM.[6][16][17] Its affinity for the CB2 receptor is significantly lower (Ki > 10 µM).[6][16][17] The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels, ultimately reducing neuronal excitability.[18] This mechanism is believed to contribute significantly to the anxiolytic and psychoactive effects of kava.[6][16]

Caption: this compound signaling via the Cannabinoid CB1 receptor.

Modulation of GABA-A Receptors

The GABAergic system is the primary inhibitory neurotransmitter system in the brain.[18] Kavalactones are well-known to interact with GABA-A receptors, which are ligand-gated chloride ion channels.[6][19] While some sources indicate this compound does not directly bind to the primary GABA site, it is reported to potentiate the effects of GABA-A receptors.[5][7] This potentiation enhances the influx of chloride ions (Cl⁻) when GABA binds to the receptor.[20] The increased intracellular Cl⁻ concentration leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and resulting in a net inhibitory or sedative effect.[20]

Caption: Potentiation of GABA-A receptor signaling by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102846721A - Method for supercritical CO2 extraction of Kavalactones - Google Patents [patents.google.com]

- 3. Kava - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. cimasci.com [cimasci.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. US5296224A - Kava-kava extract, process for the production thereof and use thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. vitalis.ca [vitalis.ca]

- 16. Kavalactones and the endocannabinoid system: the plant-derived this compound is a novel CB₁ receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. GABA - Wikipedia [en.wikipedia.org]

Yangonin as a Monoamine Oxidase (MAO) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yangonin, a kavalactone derived from the plant Piper methysticum (kava), has demonstrated significant inhibitory activity against monoamine oxidases (MAO), key enzymes in the catabolism of monoamine neurotransmitters. This technical guide provides an in-depth analysis of this compound's interaction with MAO-A and MAO-B, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows. The potent and selective nature of this compound's MAO-B inhibition suggests its potential as a lead compound in the development of novel therapeutics for neurodegenerative disorders.

Introduction to Monoamine Oxidase and this compound

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are effective antidepressants.[3] MAO-B primarily metabolizes phenylethylamine and benzylamine (B48309), and plays a role in dopamine degradation.[1] Selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease.[1]

This compound is one of the six major kavalactones found in the kava (B3030397) plant.[4] Kavalactones are recognized for their psychoactive properties, including anxiolytic and sedative effects, which are attributed to their interactions with various central nervous system targets.[5][6] Among these, the inhibition of MAO by kavalactones, particularly this compound, has emerged as a significant mechanism of action.[5][7]

Quantitative Analysis of MAO Inhibition by this compound and Other Kavalactones

Multiple in vitro studies have quantified the inhibitory potency of this compound and other kavalactones against both MAO-A and MAO-B. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), providing a clear comparison of their activities.

Table 1: IC50 Values for MAO-A and MAO-B Inhibition by Kavalactones

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| This compound | 1.29 [6][7][8][9][10][11][12][13][14][15] | 0.085 [6][7][8][9][10][11][12][13][14][15] | 15.18 |

| Desmethoxythis compound | 4.44[11] | 0.28 (Ki)[16] | 15.86 |

| (±)-Methysticin | >100 | 1.14 (Ki)[16] | - |

| (±)-Dihydromethysticin | >100 | >100 | - |

| (±)-Kavain | 19.0[5][6][7][9][12][14][15] | 5.34[5][6][7][9][12][14][15] | 3.56 |

| (±)-Dihydrokavain | >100 | >100 | - |

| Curcumin (Reference) | 5.01[5][6][7][9][12][14][15] | 2.55[5][6][7][9][12][14][15] | 1.96 |

Selectivity Index is calculated as IC50(MAO-A)/IC50(MAO-B). A higher value indicates greater selectivity for MAO-B.

Table 2: Ki Values for MAO-A and MAO-B Inhibition by this compound and (±)-Kavain

| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) |

| This compound | 1.12 [8] | 0.226 [8] |

| (±)-Kavain | 7.72[6][7][8][9][12][13][14][15] | 5.10[6][7][8][9][12][13][14][15] |

| Curcumin (Reference) | 3.08[6][7][8][9][12][13][14][15] | - |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide for determining the MAO inhibitory activity of this compound.

In Vitro MAO Inhibition Assay

This protocol outlines a typical fluorometric assay used to determine the IC50 values of test compounds against recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound and other test compounds

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-A substrate: Kynuramine

-

MAO-B substrate: Benzylamine

-

Fluorescent probe: Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Compound Preparation: Prepare stock solutions of this compound and other test compounds in DMSO. Create a series of dilutions in phosphate buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentrations in cold phosphate buffer immediately before use.

-

Assay Reaction:

-

To each well of the 96-well plate, add the diluted test compound or reference inhibitor.

-

Add the diluted enzyme solution to each well.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B) and the Amplex Red/HRP detection mixture.

-

-

Detection: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.

Determination of Inhibition Mode (Ki)

The mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) are determined through enzyme kinetic studies and analysis of Lineweaver-Burk plots.[5][7][17]

Procedure:

-

Perform the MAO inhibition assay as described in section 3.1, but with varying concentrations of both the substrate and the inhibitor.

-

For each inhibitor concentration, measure the initial reaction velocities at a range of substrate concentrations.

-

Construct Lineweaver-Burk plots by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

-

Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis, indicating that the inhibitor does not change the Vmax but increases the apparent Km.

-

The Ki value can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.[8]

Reversibility of Inhibition Assay

This protocol determines whether the inhibition of MAO by this compound is reversible or irreversible.

Procedure:

-

Enzyme-Inhibitor Incubation: Incubate the MAO enzyme with a concentration of this compound equivalent to a multiple of its IC50 (e.g., 4x IC50) for 15 minutes at 37°C to allow for binding.[14]

-

Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of buffer (e.g., 25 mM KH2PO4, pH 7.4) overnight at 4°C with several buffer changes.[14] This process removes any unbound inhibitor.

-

Activity Measurement: After dialysis, measure the residual activity of the MAO enzyme using the assay described in section 3.1.

-

Controls:

-

Negative Control: An enzyme sample dialyzed under the same conditions but without the inhibitor.

-

Positive Control (Irreversible): An enzyme sample incubated and dialyzed with a known irreversible inhibitor (e.g., pargyline (B1678468) or selegiline).[14]

-

-

Data Analysis: Compare the enzyme activity of the this compound-treated sample to the negative and positive controls. A significant recovery of enzyme activity in the this compound-treated sample towards the level of the negative control indicates reversible inhibition.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to MAO inhibition by this compound.

Caption: Signaling pathway of MAO inhibition by this compound.

Caption: Experimental workflow for an in vitro MAO inhibition assay.

Caption: Logical workflow for determining the mode of enzyme inhibition.

Conclusion

The data presented in this guide clearly establish this compound as a potent inhibitor of monoamine oxidase, with a notable selectivity for the MAO-B isoform. Its reversible and competitive mode of inhibition, coupled with its significant potency, positions this compound as a compelling candidate for further investigation in the context of neurodegenerative diseases where MAO-B plays a critical pathological role. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon these findings. Future research should focus on in vivo studies to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this compound, paving the way for its potential development as a therapeutic agent.

References

- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 2. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases [mdpi.com]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. medschoolcoach.com [medschoolcoach.com]

- 6. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. superchemistryclasses.com [superchemistryclasses.com]

- 8. benchchem.com [benchchem.com]

- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. cdn.graphpad.com [cdn.graphpad.com]

- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Monoamine Oxidase Inhibition by Kavalactones from Kava (Piper Methysticum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of platelet MAO-B by kava pyrone-enriched extract from Piper methysticum Forster (kava-kava) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

The Binding Affinity of Yangonin for Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yangonin, a prominent kavalactone derived from the kava (B3030397) plant (Piper methysticum), has garnered scientific interest for its psychoactive and anxiolytic properties. Emerging research has elucidated that the endocannabinoid system, a crucial regulator of various physiological processes, is a key molecular target of this compound. This technical guide provides an in-depth analysis of the binding affinity of this compound for cannabinoid receptors, focusing on the type 1 (CB1) and type 2 (CB2) receptors. This document synthesizes the current quantitative data, details the experimental methodologies employed in these findings, and visualizes the relevant biological and experimental pathways.

Quantitative Binding Affinity Data

This compound has demonstrated a selective and moderate affinity for the human cannabinoid CB1 receptor, while exhibiting significantly lower affinity for the CB2 receptor. This selectivity suggests a specific interaction with the central nervous system, where CB1 receptors are predominantly expressed. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

The table below summarizes the reported binding affinities of this compound for human CB1 and CB2 receptors.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| This compound | Human CB1 | 0.72 µM | [1][2][3][4][5] |

| This compound | Human CB2 | > 10 µM | [1][2][3][4][5] |

Experimental Protocols

The determination of this compound's binding affinity for cannabinoid receptors has been primarily achieved through competitive radioligand binding assays. These assays measure the ability of a test compound (this compound) to displace a known radiolabeled ligand from the receptor.

Radioligand Displacement Assay for CB1 and CB2 Receptors

This protocol outlines the general methodology used to determine the binding affinity (Ki) of this compound.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK-293) cells stably transfected with the human recombinant CB1 or CB2 receptor.[5][6]

-

Radioligand: [³H]CP-55,940, a high-affinity synthetic cannabinoid agonist.[5]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[5]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[7]

-

Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/C).[7]

-

Scintillation Counter and Scintillation Fluid. [7]

2. Procedure:

-

Preparation of Reagents: Serial dilutions of this compound are prepared in the assay buffer. The radioligand ([³H]CP-55,940) is diluted to a final concentration of approximately 0.5-1.0 nM.[7]

-

Assay Setup: The assay is typically performed in a 96-well plate with the following conditions:

-

Total Binding: Contains the cell membranes and the radioligand.

-

Non-specific Binding: Contains the cell membranes, the radioligand, and a high concentration of an unlabeled ligand to saturate the receptors.

-

Competitive Binding: Contains the cell membranes, the radioligand, and varying concentrations of this compound.[7]

-

-

Incubation: The plate is incubated at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[5][6]

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.[7]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[7]

3. Data Analysis:

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Signaling Pathways and Experimental Workflow

Cannabinoid Receptor Signaling Pathway

Upon binding of an agonist, such as this compound, to the CB1 receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

Caption: Simplified CB1 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The available data robustly indicate that this compound is a selective ligand for the cannabinoid CB1 receptor with a moderate binding affinity in the sub-micromolar range.[1][2][3][4][5] Its weak interaction with the CB2 receptor further underscores this selectivity. The agonistic activity of this compound at the CB1 receptor provides a plausible mechanism for the observed psychoactive effects of kava preparations.[1][8] The detailed experimental protocols and workflows presented in this guide offer a foundational understanding for researchers aiming to further investigate the pharmacology of this compound and other kavalactones on the endocannabinoid system. Future research could focus on elucidating the precise downstream signaling events and functional consequences of this compound's interaction with the CB1 receptor, paving the way for potential therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kavalactones and the endocannabinoid system: the plant-derived this compound is a novel CB₁ receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cimasci.com [cimasci.com]

The Synergistic Potential of Yangonin: A Technical Guide to its Interactions with Other Kavalactones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yangonin, a prominent kavalactone derived from the kava (B3030397) plant (Piper methysticum), has garnered significant scientific interest for its diverse pharmacological activities. While its individual mechanisms of action are increasingly understood, its synergistic interactions with other compounds, particularly fellow kavalactones, are a critical area of research for unlocking the full therapeutic potential of kava-based preparations. This technical guide synthesizes the current understanding of this compound's synergistic effects, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways. Although direct quantitative studies on the synergistic effects of this compound with other kavalactones are limited, this document draws upon research into its synergy with other therapeutic agents to provide a framework for future investigation.

Quantitative Analysis of this compound's Synergistic Effects

While qualitative statements suggest that this compound acts synergistically with other kavalactones to produce the characteristic effects of kava, robust quantitative data is primarily available for its interactions with non-kavalactone compounds.[1] A key example is its synergistic activity with the chemotherapeutic agent docetaxel (B913) and another natural compound, flavokawain A, in bladder cancer cells.[2][3] This research provides a valuable model for assessing synergy.

Table 1: Synergistic Growth Inhibition of this compound in Combination with Docetaxel and Flavokawain A in UMUC-3 Bladder Cancer Cells [2]

| Combination | Concentration | Growth Inhibition vs. Single Agent | Combination Index (CI) | Interpretation |

| This compound + Docetaxel | 50 µg/mL this compound + 5 nmol/L Docetaxel | 56% increase in potency | 0.183 (at 5 µg/mL this compound) | Strong Synergy |

| 0.466 (at 12.5 µg/mL this compound) | Synergy | |||

| This compound + Flavokawain A | 50 µg/mL this compound + Flavokawain A | 36% to 52% improvement in potency | 0.746 (at 5 µg/mL this compound) | Synergy |

| 0.560 (at 12.5 µg/mL this compound) | Synergy |

Combination Index (CI) values are a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Postulated Mechanisms of Synergy with Other Kavalactones

The synergistic effects of the complete kava extract are thought to arise from the complex interplay of its constituent kavalactones.[1] While direct experimental evidence is still emerging, potential mechanisms of synergy between this compound and other kavalactones can be inferred from their individual pharmacological profiles.

-

Multi-Target Receptor Modulation: Kavalactones act on various neurotransmitter systems. This compound is a notable agonist of the cannabinoid 1 (CB1) receptor, with a binding affinity (Ki) of 0.72 µM.[4][5][6] Other kavalactones, such as kavain, methysticin, and dihydromethysticin, primarily potentiate GABA-A receptor activity.[4][7] The simultaneous modulation of both the endocannabinoid and GABAergic systems could lead to synergistic anxiolytic and sedative effects.

-

Pharmacokinetic Interactions: Studies involving the administration of kava resin to mice have shown that the absorption of several kavalactones, including this compound, dihydrokavain, kavain, and desmethoxythis compound (B154216), into the brain is greater than when these compounds are administered individually.[8] This suggests a synergistic pharmacokinetic interaction where certain kavalactones may enhance the bioavailability or transport of others across the blood-brain barrier.

-

Enzyme Inhibition: All six major kavalactones are reversible inhibitors of monoamine oxidase B (MAO-B), with this compound and desmethoxythis compound being the most potent.[9] this compound's IC50 for MAO-B inhibition is 0.085 µM.[6] The combined MAO-B inhibition by multiple kavalactones could lead to a synergistic increase in synaptic dopamine (B1211576) levels, contributing to the mood-elevating effects of kava.

Experimental Protocols for Assessing Synergy

The following protocols are based on methodologies used in published studies on this compound and other synergistic interactions.[2][10][11][12]

Protocol for Checkerboard Microdilution Assay to Determine Fractional Inhibitory Concentration (FIC) Index

This in vitro method is widely used to quantify the synergistic, additive, or antagonistic effects of two compounds.

-

Preparation of Compounds: Prepare stock solutions of this compound and another kavalactone (e.g., Kavain) in a suitable solvent like DMSO.

-

Serial Dilutions: In a 96-well microplate, perform serial dilutions of this compound along the y-axis and the second kavalactone along the x-axis. This creates a matrix of different concentration combinations.

-

Cell Seeding: Add a suspension of the target cells (e.g., a cancer cell line or a neuronal cell line) to each well at a predetermined density.

-